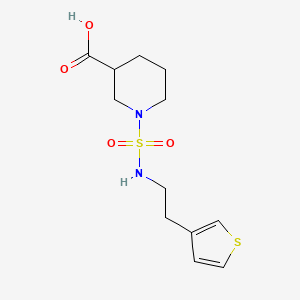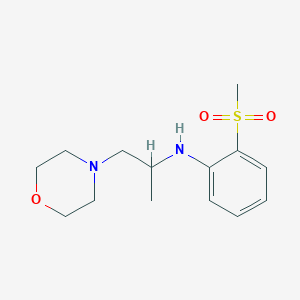![molecular formula C13H18N2O3 B7588170 Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate, also known as CPP-115, is a novel compound that has shown potential in the treatment of various neurological disorders.
Mécanisme D'action
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This mechanism of action is thought to underlie the therapeutic effects of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate in various neurological disorders.
Biochemical and Physiological Effects:
The increased levels of GABA resulting from Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate administration have been shown to have a variety of biochemical and physiological effects. These include the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of oxidative stress. Additionally, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has been shown to increase the levels of the neuroprotective molecule brain-derived neurotrophic factor (BDNF) in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for GABA transaminase inhibition, as well as its ability to cross the blood-brain barrier. However, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has some limitations, including its relatively short half-life and potential for off-target effects at high doses.
Orientations Futures
There are several future directions for research on Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate. One area of interest is the potential therapeutic effects of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is ongoing research on the development of more potent and selective GABA transaminase inhibitors based on the structure of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate. Finally, there is interest in the potential use of Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate as a tool for studying the role of GABA in the brain and its involvement in various neurological disorders.
Conclusion:
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate is a novel compound with potential therapeutic effects in various neurological disorders. Its mechanism of action as a GABA transaminase inhibitor has been extensively studied, and it has shown promising results in preclinical studies. Future research on Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate may lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in the brain.
Méthodes De Synthèse
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate is synthesized using a modified version of the Strecker synthesis. The process involves the reaction of 2-(hydroxymethyl)pyrrolidine with ethyl 3-aminocrotonate in the presence of sodium cyanide and acetic acid. The resulting product is then hydrolyzed to yield Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has been extensively studied for its potential therapeutic effects in various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has shown promising results in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy. Additionally, Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate has been shown to improve cognitive function in animal models of ADHD.
Propriétés
IUPAC Name |
ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)10-5-6-12(14-8-10)15-7-3-4-11(15)9-16/h5-6,8,11,16H,2-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIOWFGMVVWFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7588097.png)
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)

![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzothiophene-2-carboxamide](/img/structure/B7588141.png)
![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
